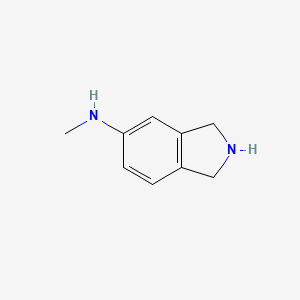

N-Methyl-2,3-dihydro-1H-isoindol-5-amine

Description

N-Methyl-2,3-dihydro-1H-isoindol-5-amine is a bicyclic amine featuring a partially saturated isoindole core with a methyl group attached to the nitrogen atom.

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

N-methyl-2,3-dihydro-1H-isoindol-5-amine |

InChI |

InChI=1S/C9H12N2/c1-10-9-3-2-7-5-11-6-8(7)4-9/h2-4,10-11H,5-6H2,1H3 |

InChI Key |

WHXNAZMBNDOAGR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(CNC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization from α,α′-Dibromo-o-xylene and Primary Amines

One of the efficient methods for synthesizing 2,3-dihydro-1H-isoindole derivatives, including N-substituted analogs, involves the reaction of α,α′-dibromo-o-xylene with primary amines under basic conditions at ambient temperature. This approach has been demonstrated to proceed smoothly within 60 minutes without side product formation, yielding the desired isoindoline core structure.

- Mechanism: The reaction proceeds via nucleophilic substitution where the amine attacks the benzylic bromide, followed by intramolecular cyclization to form the isoindoline ring (Scheme I in).

- N-Methylation: Incorporation of the N-methyl group can be achieved by using N-methylated primary amines or by subsequent methylation of the nitrogen atom after cyclization.

- Advantages: This method is straightforward, rapid, and adaptable to various amines, providing good yields and purity.

Synthesis via N-Methyl-2,3-dihydro-1H-isoindole Intermediate

Another approach involves the preparation of N-methyl-2,3-dihydro-1H-isoindole as a precursor, which is then converted into this compound through functional group transformations.

- Typical Reaction: Reaction of N-methyl-2,3-dihydro-1H-isoindole with hydrochloric acid forms the dihydrochloride salt of the target amine, which can be isolated and purified ().

- Industrial Relevance: This method is amenable to scale-up using continuous flow reactors, optimizing reaction conditions for higher yield and purity.

- Spectroscopic Confirmation: Structural integrity is confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

Tscherniac-Einhorn Reaction Adapted for Isoindoline Derivatives

Although originally applied to indoline derivatives, the Tscherniac-Einhorn reaction provides a conceptual framework for synthesizing amino-substituted isoindoline compounds.

- Process: Indoline reacts with hydroxymethyl derivatives of isoindoline-1,3-dione under acidic catalysis, followed by hydrolysis and deprotection steps to yield amino-substituted isoindolines ().

- Limitations: Direct application to N-methylated isoindoline systems may require protection of the nitrogen to avoid side reactions.

- Yield Considerations: The method can lead to mixtures that require careful separation; however, protective group strategies improve yields.

Reaction Conditions and Optimization

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show characteristic signals for the isoindoline ring protons, N-methyl group (~2.5–3.0 ppm), and amino substituent protons (~4.5–5.5 ppm). ^13C NMR confirms the bicyclic carbon framework and substitution pattern ().

- Mass Spectrometry (MS): Electrospray ionization (ESI) or electron ionization (EI) mass spectra confirm molecular ion peaks corresponding to C9H12N2 (molecular weight 148.20 g/mol) ().

- Infrared Spectroscopy (IR): Key absorption bands include N-H stretching (~3300–3500 cm^-1) and C-N vibrations (~1200–1350 cm^-1) ().

- Melting Point and Purity: Melting points are recorded to assess purity, typically in the range consistent with literature values, and chromatographic techniques (HPLC) confirm >95% purity.

Research Discoveries and Improvements

- The use of phase transfer catalysts and ambient temperature conditions has improved reaction times and yields for isoindoline derivatives synthesis ().

- Continuous flow reactor technology has been applied to the hydrochloric acid-mediated conversion of N-methyl-2,3-dihydro-1H-isoindole to the target amine, enhancing scalability and product consistency ().

- Protective group strategies in the Tscherniac-Einhorn reaction have enabled better control over side reactions and improved isolation of amino-substituted isoindoline derivatives ().

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| α,α′-Dibromo-o-xylene + N-methyl amine | α,α′-Dibromo-o-xylene, N-methyl amine | Nucleophilic substitution, cyclization | Mild, fast, high purity | Requires handling of dibromo compounds |

| N-methyl-2,3-dihydro-1H-isoindole + HCl | N-methyl-2,3-dihydro-1H-isoindole | Acid treatment, salt formation | Scalable, straightforward | Needs precursor synthesis |

| Tscherniac-Einhorn reaction | Indoline derivatives, hydroxymethyl isoindoline dione | Acid catalysis, hydrolysis, deprotection | Enables functional group diversity | Multi-step, mixture formation |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,3-dihydro-1H-isoindol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methylisoindole derivatives.

Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted isoindoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

Oxidation: N-methylisoindole derivatives.

Reduction: Saturated amine derivatives.

Substitution: Various substituted isoindoline derivatives depending on the electrophile used.

Scientific Research Applications

N-Methyl-2,3-dihydro-1H-isoindol-5-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: Used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-Methyl-2,3-dihydro-1H-isoindol-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various molecular targets, including receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of N-Methyl-2,3-dihydro-1H-isoindol-5-amine and its analogues:

Key Differences and Implications

Substituent Effects :

- N-Methyl vs. N,N-Dimethyl : The dimethyl derivative (235.2 g/mol) exhibits greater steric hindrance and lipophilicity compared to the N-methyl compound. This may reduce its ability to interact with flat aromatic binding pockets but improve passive diffusion across biological membranes .

- Primary Amine (Isoindolin-5-amine hydrochloride) : The absence of alkyl groups on the nitrogen (C₈H₁₀N₂·HCl) results in higher polarity, favoring solubility but limiting blood-brain barrier penetration .

Salt Forms: Hydrochloride salts (e.g., Isoindolin-5-amine hydrochloride) enhance aqueous solubility, making them suitable for intravenous formulations. In contrast, free bases like this compound are more amenable to oral administration due to better lipid bilayer permeability .

This structural complexity may enhance target selectivity but complicate synthesis .

Synthetic Accessibility :

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine is synthesized via deprotection of phthalimide and acetyl groups, a route that may be adaptable to N-methyl analogues. However, alkylation steps for branched derivatives (e.g., 2-(3-Methylbutan-2-yl)-substituted) require stringent regiocontrol .

Biological Activity

N-Methyl-2,3-dihydro-1H-isoindol-5-amine (NM-DIH) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

NM-DIH is characterized by its isoindole structure, which plays a crucial role in its interaction with biological targets. The compound can exist in different forms, including its dihydrochloride salt, which enhances its solubility and bioavailability.

The biological activity of NM-DIH is primarily attributed to its ability to bind to various enzymes and receptors, modulating their activities. This modulation can lead to several biological effects, including:

- Antimicrobial Activity : NM-DIH has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.

- Anticancer Properties : Preliminary studies suggest that NM-DIH may exert cytotoxic effects on cancer cells by interfering with specific cellular pathways.

- Neuroprotective Effects : Some research indicates that NM-DIH may protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

Research has demonstrated that NM-DIH exhibits significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MICs) against various microorganisms:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 | |

| Pseudomonas aeruginosa | 30 |

These results suggest that NM-DIH could be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have indicated that NM-DIH may possess anticancer properties. For example, it has been reported to inhibit the proliferation of human cancer cell lines with IC50 values ranging from 10 to 30 µM depending on the specific cell type tested.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of NM-DIH against clinical isolates of Staphylococcus aureus. The results showed that NM-DIH effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting a potential role in treating resistant infections.

- Cytotoxicity in Cancer Cells : Another study investigated the cytotoxic effects of NM-DIH on breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of NM-DIH's biological activity, it is essential to compare it with similar compounds:

NM-DIH stands out due to its broader spectrum of activity against both microbial and cancerous cells compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.